2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide
Description
Properties
IUPAC Name |
2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-4-28-15-9-10-21-18-17(15)19(26)24(20(27)23(18)3)12-16(25)22-11-14-7-5-13(2)6-8-14/h5-10H,4,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJHPSCEUDAZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NCC3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the ethoxy and methyl groups, and finally the acetamide moiety. Common reagents used in these steps include ethyl iodide, methylamine, and acetic anhydride, under conditions such as reflux and catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce new functional groups such as halides or alkyl chains.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials or catalysts.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find use in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways and molecular interactions would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs from the evidence:
Key Observations:
Core Structure Influence: The pyrido[2,3-d]pyrimidine core (target compound and analog) offers rigidity and planar aromaticity, favoring interactions with ATP-binding pockets in kinases . Imidazo[1,2-a]pyridine () and pyrimido[4,5-d]pyrimidinone () cores exhibit distinct electronic profiles, affecting target selectivity.
Substituent Effects :
- Lipophilicity : The target compound’s 4-methylbenzyl group increases logP compared to the methoxyethyl analog in , which may enhance membrane permeability but reduce solubility .
- Solubility : Bis-hydroxyethyl groups in ’s compound confer high aqueous solubility (>50 mg/mL), contrasting with the target’s predicted poor solubility .
- Bioactivity : The acrylamide group in ’s compound enables covalent binding to kinases, a feature absent in the target compound .
Synthetic Accessibility :
- The target compound’s ethoxy and methylbenzyl groups require multi-step synthesis, while simpler analogs (e.g., ) are synthesized in fewer steps with higher yields (81% vs. ~50% for complex pyrido-pyrimidines) .
Research Findings and Trends
- Kinase Inhibition : Pyrido[2,3-d]pyrimidines (e.g., ) inhibit CDK2/cyclin E with IC50 values of 0.2–1.5 µM, suggesting the target compound may share similar activity .
- Toxicity : Methylbenzyl-containing compounds (target and ) may exhibit hepatotoxicity risks due to cytochrome P450 interactions, warranting further safety profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
